molecular formula C5H2F8O B1296525 5H-Octafluoropentanal CAS No. 2648-47-7

5H-Octafluoropentanal

Cat. No.: B1296525
CAS No.: 2648-47-7
M. Wt: 230.06 g/mol
InChI Key: BQFRALWVZATVGY-UHFFFAOYSA-N
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Description

5H-Octafluoropentanal is a fluorinated organic compound with the molecular formula C5H2F8O. It is characterized by the presence of eight fluorine atoms attached to a pentanal backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Octafluoropentanal typically involves the fluorination of pentanal derivatives. One common method is the direct fluorination of pentanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5H-Octafluoropentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2,2,3,3,4,4,5,5-Octafluoropentanol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: 2,2,3,3,4,4,5,5-Octafluoropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5H-Octafluoropentanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials. It is also employed in the development of new fluorinating agents and catalysts.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings. Its unique properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism by which 5H-Octafluoropentanal exerts its effects is primarily related to its high electronegativity and the presence of multiple fluorine atoms. These characteristics influence its reactivity and interactions with other molecules. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its fluorinated nature also imparts unique physical and chemical properties, such as increased lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A similar compound with an alcohol group instead of an aldehyde group.

    2,2,3,3,4,4,5,5-Octafluoropentanoic acid: A carboxylic acid derivative of the compound.

    2,2,3,3,4,4,5,5-Octafluoropentane: A fully fluorinated alkane with similar structural features.

Uniqueness

5H-Octafluoropentanal is unique due to its aldehyde functional group, which provides distinct reactivity compared to its alcohol, acid, and alkane counterparts. This functional group allows for specific chemical transformations and applications that are not possible with the other similar compounds.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFRALWVZATVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337466
Record name 5H-Perfluoropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2648-47-7
Record name 5H-Perfluoropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Perfluoropentanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2,2,3,3,4,4,5,5-Octafluoropentanal in the Horner–Emmons olefination reaction described in the paper?

A1: The paper utilizes 2,2,3,3,4,4,5,5-Octafluoropentanal as a key starting material in the Horner–Emmons olefination reaction to synthesize esters of polyfluoro-substituted 2-methyl- and 3-methyl-2,4-alkadienoic acids []. The presence of the fluorine atoms in the aldehyde's structure likely influences the reactivity and selectivity of the reaction. Further research would be needed to fully elucidate these effects.

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